molecular formula C19H15NS B187519 N,N-diphenylbenzenecarbothioamide CAS No. 17435-12-0

N,N-diphenylbenzenecarbothioamide

Cat. No. B187519
CAS RN: 17435-12-0
M. Wt: 289.4 g/mol
InChI Key: LSRNUEQABARJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diphenylbenzenecarbothioamide, commonly known as benzothiazole, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that possesses a unique set of chemical properties, making it a valuable tool in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.

Biochemical And Physiological Effects

Benzothiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. Benzothiazole derivatives have also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, benzothiazole has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Benzothiazole possesses several advantages for lab experiments, including its ease of synthesis and availability. It also exhibits a wide range of biological activities, making it a valuable tool in the field of medicinal chemistry. However, benzothiazole also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the investigation of benzothiazole and its derivatives. One potential direction is the development of novel benzothiazole derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of benzothiazole derivatives as potential therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further investigation into the mechanism of action of benzothiazole is also necessary to fully understand its biological effects and potential therapeutic applications.
Conclusion
Benzothiazole is a versatile molecule that has been extensively investigated for its potential use as a therapeutic agent in the treatment of various diseases. It possesses a wide range of biological activities and exhibits several advantages for lab experiments. However, further investigation is necessary to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Benzothiazole can be synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of an alkali. The resulting product is then acidified to obtain the final product. Alternatively, benzothiazole can also be synthesized by the reaction of 2-aminobenzophenone with sulfur in the presence of a catalyst.

Scientific Research Applications

Benzothiazole has been extensively used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Benzothiazole derivatives have also been investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

17435-12-0

Product Name

N,N-diphenylbenzenecarbothioamide

Molecular Formula

C19H15NS

Molecular Weight

289.4 g/mol

IUPAC Name

N,N-diphenylbenzenecarbothioamide

InChI

InChI=1S/C19H15NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

LSRNUEQABARJTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.